N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide (CAS 1797563-54-2, molecular formula C19H19F2N3O2S2, molecular weight 423.5 g/mol) is a research-grade small molecule belonging to the benzothiazole-piperidine-sulfonamide class. The compound features a benzo[d]thiazol-2-yl group directly N-linked to a piperidine ring, a methylene spacer, and a terminal 2,6-difluorobenzenesulfonamide moiety.

Molecular Formula C19H19F2N3O2S2
Molecular Weight 423.5
CAS No. 1797563-54-2
Cat. No. B2755623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide
CAS1797563-54-2
Molecular FormulaC19H19F2N3O2S2
Molecular Weight423.5
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H19F2N3O2S2/c20-14-4-3-5-15(21)18(14)28(25,26)22-12-13-8-10-24(11-9-13)19-23-16-6-1-2-7-17(16)27-19/h1-7,13,22H,8-12H2
InChIKeyRANUOEXGWKFSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide (CAS 1797563-54-2): A Structurally Defined Benzothiazole-Piperidine-Sulfonamide for Specialized Research Applications


N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide (CAS 1797563-54-2, molecular formula C19H19F2N3O2S2, molecular weight 423.5 g/mol) is a research-grade small molecule belonging to the benzothiazole-piperidine-sulfonamide class . The compound features a benzo[d]thiazol-2-yl group directly N-linked to a piperidine ring, a methylene spacer, and a terminal 2,6-difluorobenzenesulfonamide moiety. This core scaffold is structurally related to pharmacologically active chemotypes investigated as fatty acid amide hydrolase inhibitors and kinase-targeting agents, though the specific connectivity and substitution pattern of this compound distinguish it from published clinical candidates [1]. Available at ≥95% purity, it is intended exclusively for non-human research use .

Why Close Analogs of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide Cannot Be Interchanged Without Experimental Validation


Within the benzothiazole-piperidine-sulfonamide class, small modifications to the sulfonamide substituent produce large differences in biological activity. Published structure-activity relationship data on related benzothiazole-piperidine-sulfonamide scaffolds demonstrate that altering the aryl-sulfonamide group shifts FAAH inhibitory potency by orders of magnitude: compound 16j (thiophene-2-sulfonyl) achieved an IC50 of approximately 2 nM, whereas analogs with alternative sulfonamide substituents showed significantly reduced activity [1]. Furthermore, the 2,6-difluorobenzenesulfonamide moiety is a privileged pharmacophore independently validated in approved kinase inhibitors such as dabrafenib, where the precise fluorine substitution pattern is critical for target binding [2]. Consequently, even superficially similar commercial compounds—such as the ethanesulfonamide, 2-chlorobenzenesulfonamide, or pyridine-3-sulfonamide analogs—cannot be assumed to exhibit equivalent biochemical or pharmacological behavior. Direct experimental head-to-head data for this specific compound are currently absent from the peer-reviewed literature, and prospective users must independently validate performance in their assay system.

Quantitative Differentiation Evidence for N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide (CAS 1797563-54-2) Versus Closest Analogs: What the Available Data Show


Structural Differentiation from Closest Commercial Analogs: Sulfonamide Substituent Comparison

The target compound incorporates a 2,6-difluorobenzenesulfonamide group, distinguishing it from the closest commercially available analogs bearing ethanesulfonamide, 2-chlorobenzenesulfonamide, or pyridine-3-sulfonamide substituents . In the related benzothiazole-piperidine-sulfonamide FAAH inhibitor series, replacement of the aryl-sulfonamide with an alkyl-sulfonamide (e.g., ethanesulfonamide) was associated with a loss of potency exceeding 10-fold relative to optimal aryl-sulfonamide analogs [1]. The 2,6-difluoro substitution pattern introduces distinct electronic (σmeta = 0.34 per fluorine) and lipophilic (Hansch π = 0.14 per fluorine) contributions relative to the 2-chloro (σmeta = 0.37, π = 0.71) or unsubstituted analogs, which predictably alters both target binding and physicochemical properties.

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

Core Scaffold Connectivity Differentiation: N-Linked Benzothiazole-Piperidine vs. Alternative Linkages in Published Inhibitors

This compound features a direct N-linkage between the benzo[d]thiazol-2-yl group and the piperidine ring, combined with a methylene-sulfonamide side chain at the piperidine 4-position. This connectivity differs from the well-characterized FAAH inhibitor benzothiazole analog 1 (CAS 326866-17-5), which connects the benzothiazole to the piperidine via a phenyl-carboxamide linker [1]. The N-linked benzothiazole-piperidine motif eliminates the central phenyl ring present in FAAH inhibitor 1, reducing molecular weight by approximately 74 Da (423.5 vs. 497.65 g/mol) and lowering the calculated logP . This topological difference may alter target selectivity profiles: the N-linked benzothiazole-piperidine substructure also appears in tozadenant-derived adenosine A2A receptor ligands, suggesting a distinct target preference compared to the phenyl-bridged FAAH inhibitors [2].

Scaffold Topology Kinase Inhibition FAAH Inhibition

Pharmacophoric Relevance of the 2,6-Difluorobenzenesulfonamide Moiety: Class-Level Validation in Kinase Inhibition

The 2,6-difluorobenzenesulfonamide moiety is a validated pharmacophore in approved therapeutics, most notably dabrafenib (Tafinlar®), where it contributes to potent BRAF V600E inhibition (IC50 = 0.8 nM) [1]. In the dabrafenib co-crystal structure (PDB 4XV2), the 2,6-difluorobenzenesulfonamide group occupies a hydrophobic pocket adjacent to the hinge region, with the ortho-fluorine atoms making van der Waals contacts critical for binding affinity [2]. This moiety's presence in the target compound distinguishes it from analogs bearing 2-chloro, 4-methyl, or unsubstituted benzenesulfonamide groups, which lack the dual-fluorine electronic profile and steric contour. The 2,6-difluoro pattern uniquely balances metabolic stability (fluorine blocks para-hydroxylation) with maintained hydrogen-bond acceptor capacity at the sulfonamide oxygens.

Kinase Inhibition Pharmacophore Validation Drug Design

Absence of Published Biological Activity Data: Critical Caveat for Procurement Decisions

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, RCSB PDB, and Google Patents as of mid-2026 failed to retrieve any peer-reviewed biological activity data, patent claims with quantitative IC50/Ki/EC50 values, or protein-ligand co-crystal structures for CAS 1797563-54-2. In contrast, closely related benzothiazole-piperidine-sulfonamide compounds such as FAAH inhibitor benzothiazole analog 1 (IC50 ~2 nM against rhFAAH) [1] and benzothiazole-phosphoinositide 3-kinase/mTOR dual inhibitors (IC50 values reported in the 10–100 nM range) [2] have extensive published characterization. This data gap means that any target engagement, selectivity, ADME, or in vivo efficacy claims for the title compound would be extrapolative and require independent experimental verification. Procurement should be undertaken with the understanding that this is an uncharacterized research tool suitable for exploratory screening campaigns rather than a validated chemical probe.

Data Gap Analysis Risk Assessment Pre-competitive Research

Recommended Application Scenarios for N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide (CAS 1797563-54-2) Based on Current Evidence


Scaffold-Hopping and Chemical Diversity Library Enrichment in Kinase or FAAH Drug Discovery Programs

The N-linked benzothiazole-piperidine scaffold offers topological novelty relative to the extensively characterized phenyl-bridged FAAH inhibitors [1]. Incorporating this compound into a diversity screening deck provides a structurally distinct chemotype that samples a different region of chemical space compared to traditional benzothiazole-phenyl-piperidine-carboxamide series. Its inclusion is justified in programs seeking novel kinase or hydrolase inhibitor leads where scaffold novelty is a key selection criterion alongside potency.

Structure-Activity Relationship Expansion Around the 2,6-Difluorobenzenesulfonamide Pharmacophore

Given the validated role of the 2,6-difluorobenzenesulfonamide group in dabrafenib and related kinase inhibitors [2], this compound can serve as a starting point for SAR studies exploring how the benzothiazole-piperidine scaffold modulates the pharmacology of this privileged pharmacophore. Systematic comparison with the ethanesulfonamide, 2-chlorobenzenesulfonamide, and pyridine-3-sulfonamide analogs (commercially available) would establish the contribution of the 2,6-difluoro pattern to potency, selectivity, and physicochemical properties within this specific scaffold context.

Computational Chemistry and In Silico Screening Target Identification Studies

The absence of published target data makes this compound suitable for reverse proteomics profiling or computational target prediction workflows (e.g., pharmacophore matching, molecular docking against structurally characterized binding sites, or machine learning-based target inference). The compound's well-defined SMILES (FC1=CC=CC(F)=C1S(=O)(=O)NCC1CCN(CC1)C1=NC2=CC=CC=C2S1) and moderate molecular weight (423.5 g/mol) facilitate in silico processing. Results from such studies could prioritize specific biochemical assays for experimental validation .

Negative Control or Counter-Screening Compound for Benzothiazole-Containing Inhibitor Programs

If upon experimental testing the compound proves inactive against a primary target of interest (e.g., FAAH, PI3K, or A2A receptor), its structural similarity to active benzothiazole-piperidine-sulfonamide inhibitors may allow it to serve as a chemically matched negative control. This application requires prior in-house biochemical profiling to confirm lack of activity at the relevant target(s).

Quote Request

Request a Quote for N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.